molecular formula C14H29NO B1213311 Tetradecanamide CAS No. 638-58-4

Tetradecanamide

Cat. No.: B1213311
CAS No.: 638-58-4
M. Wt: 227.39 g/mol
InChI Key: QEALYLRSRQDCRA-UHFFFAOYSA-N
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Description

Tetradecanamide, also known as myristamide, is an organic compound with the molecular formula C₁₄H₂₉NO. It is a long-chain fatty acid amide derived from myristic acid. This compound is a white to off-white solid at room temperature and is known for its applications in various fields, including chemistry, biology, and industry .

Scientific Research Applications

Tetradecanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: this compound is studied for its role in cell membrane structure and function. It interacts with lipids and proteins, affecting membrane fluidity and permeability.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the modulation of lipid metabolism and inflammation.

    Industry: this compound is used in the production of surfactants, lubricants, and plasticizers.

Safety and Hazards

Tetradecanamide should be handled with care. It is advised to avoid contact with skin, eyes, or clothing. Avoid ingestion and inhalation. In case of contact, rinse immediately with plenty of water .

Biochemical Analysis

Biochemical Properties

Tetradecanamide plays a significant role in biochemical reactions, particularly in the context of lipid metabolism. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound is known to interact with fatty acid amide hydrolase (FAAH), an enzyme responsible for the hydrolysis of fatty acid amides. This interaction is crucial for the regulation of lipid signaling pathways. Additionally, this compound can bind to certain receptors, influencing cellular signaling and metabolic processes .

Cellular Effects

This compound has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to affect the expression of genes involved in lipid metabolism and inflammatory responses. It also plays a role in the regulation of cell proliferation and apoptosis, thereby impacting overall cell health and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific receptors on the cell surface, initiating a cascade of intracellular signaling events. This binding can lead to the activation or inhibition of various enzymes, such as FAAH, which in turn affects lipid metabolism and signaling. This compound also influences gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its stability can be influenced by factors such as temperature and pH. Over time, this compound may undergo degradation, leading to changes in its biochemical activity. Long-term exposure to this compound has been associated with alterations in cellular function, including changes in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, this compound has been shown to have beneficial effects, such as anti-inflammatory and neuroprotective properties. At higher doses, it can exhibit toxic effects, including hepatotoxicity and neurotoxicity. These adverse effects are likely due to the accumulation of this compound and its metabolites in tissues, leading to cellular damage and dysfunction .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to lipid metabolism. It is synthesized from myristic acid through the action of specific enzymes, such as acyl-CoA synthetase. Once formed, this compound can be further metabolized by FAAH, leading to the production of myristic acid and ammonia. This metabolic pathway is crucial for maintaining the balance of fatty acid amides in the body and regulating lipid signaling .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins, facilitating its movement across cellular membranes. This compound is also known to accumulate in lipid-rich tissues, such as adipose tissue and the brain, where it can exert its biochemical effects. The distribution of this compound within the body is influenced by factors such as lipid solubility and tissue affinity .

Subcellular Localization

This compound is localized to specific subcellular compartments, where it can influence its activity and function. It is often found in the endoplasmic reticulum and lipid droplets, where it participates in lipid metabolism and signaling. Additionally, this compound can be targeted to other organelles, such as mitochondria, through specific targeting signals and post-translational modifications. This subcellular localization is essential for the precise regulation of this compound’s biochemical activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetradecanamide can be synthesized through the reaction of myristic acid with ammonia or amines. One common method involves the reaction of myristic acid with ammonia under high temperature and pressure to form this compound. Another method includes the use of myristoyl chloride, which reacts with ammonia or primary amines to yield this compound .

Industrial Production Methods: In industrial settings, this compound is typically produced by the reaction of myristic acid with ammonia in the presence of a catalyst. The reaction is carried out at elevated temperatures (around 200-250°C) and pressures to ensure high yield and purity. The product is then purified through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: Tetradecanamide undergoes various chemical reactions, including:

    Hydrolysis: In the presence of strong acids or bases, this compound can be hydrolyzed to myristic acid and ammonia.

    Oxidation: this compound can be oxidized to produce myristic acid and other oxidation products.

    Reduction: It can be reduced to form primary amines and alcohols.

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

    Hexadecanamide (Palmitamide): Similar in structure but with a longer carbon chain (C₁₆H₃₃NO).

    Octadecanamide (Stearamide): Another long-chain fatty acid amide with an even longer carbon chain (C₁₈H₃₇NO).

    Dodecanamide (Lauramide): A shorter-chain fatty acid amide (C₁₂H₂₅NO).

Uniqueness of Tetradecanamide: this compound’s unique properties, such as its specific chain length and interaction with cell membranes, make it distinct from other fatty acid amides. Its balance of hydrophobic and hydrophilic characteristics allows it to integrate effectively into lipid bilayers, influencing membrane dynamics and cellular functions .

Properties

IUPAC Name

tetradecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H29NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h2-13H2,1H3,(H2,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEALYLRSRQDCRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H29NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5060934
Record name Tetradecanamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

638-58-4
Record name Tetradecanamide
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Myristamide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetradecanamide
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Record name Tetradecanamide
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Record name Tetradecanamide
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Record name Myristamide
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Record name MYRISTAMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of Tetradecanamide?

A1: this compound has the molecular formula C14H29NO and a molecular weight of 227.36 g/mol. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q2: What spectroscopic data is available for this compound?

A2: Studies have utilized various spectroscopic techniques to characterize this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Electron Impact Mass Spectrometry (EIMS), High-Resolution Electron Impact Mass Spectrometry (HREIMS), Ultraviolet-Visible (UV) Spectroscopy, and Infrared (IR) spectroscopy. [, , , , , , ]

Q3: Is there information about the stability of this compound under different conditions?

A3: While specific stability studies are limited in the provided research, this compound's presence in various natural sources, like plant extracts and insect cuticles, suggests a degree of stability under ambient conditions. [, , , ] Further research is needed to fully assess its stability under different temperatures, pH levels, and exposure to light and air.

Q4: Are there any reports on the material compatibility of this compound?

A4: The provided research primarily focuses on this compound's isolation, identification, and potential biological activities. Information on its compatibility with specific materials is limited and requires further investigation.

Q5: Where is this compound found naturally?

A5: this compound has been identified in the cuticles of leafcutter ants, suggesting a potential role in their symbiotic relationships with fungi and bacteria. [] It has also been found in various plant species, including Matthiola damascena, Uvaria chamae, and Caloncoba welwitschii. [, , ]

Q6: What are the potential applications of this compound?

A6: Research suggests that this compound could have applications in several areas:

  • Antimicrobial Activity: Ethanolic extracts of Citrus limon leaves, containing this compound, exhibited antimicrobial activity against bacteria like Escherichia coli, Staphylococcus aureus, Bacillus subtilis, and Streptococcus pyogenes. []
  • Biomarker in Hepatocellular Carcinoma: this compound was identified as a potential biomarker in the serum of patients with hepatocellular carcinoma. []
  • Biodegradation of Polystyrene: this compound was found among the products generated during the biodegradation of polystyrene by Tenebrio molitor larvae, suggesting a potential role in the biorecycling process. []

Q7: What analytical techniques are used to identify and quantify this compound?

A7: Researchers have employed several techniques for the analysis of this compound:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method is widely used for the identification and quantification of this compound in various matrices, including plant extracts, insect cuticles, and serum samples. [, , , , , ]
  • Comprehensive Two-Dimensional Gas Chromatography-Time of Flight Mass Spectrometry (GCxGC-TOF/MS): This technique provides enhanced separation and identification capabilities for complex samples containing this compound. []
  • Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS): This highly sensitive method allows for the accurate measurement of this compound and related compounds in biological fluids like cerebrospinal fluid. []

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